Maesopsin

Übersicht

Beschreibung

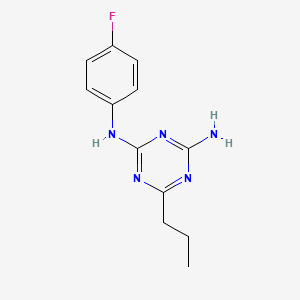

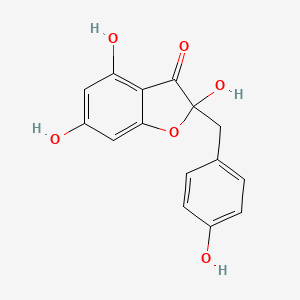

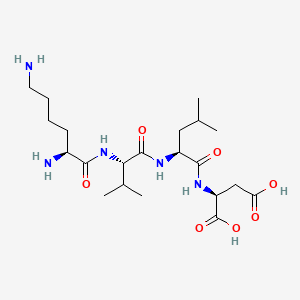

Maesopsin is a phenolic compound . It can be isolated from Hoveniae Lignum . The molecular formula of Maesopsin is C15H12O6 .

Molecular Structure Analysis

The molecular structure of Maesopsin is characterized by a benzofuranone core with multiple hydroxy groups . The molecular weight is 288.252 Da .Physical And Chemical Properties Analysis

Maesopsin has a density of 1.6±0.1 g/cm3, a boiling point of 620.0±55.0 °C at 760 mmHg, and a flash point of 239.9±25.0 °C . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Inhibition of Proliferation in Acute Myeloid Leukemia

Maesopsin 4-O-beta-D-glucoside, also known as TAT-2, has been found to inhibit the proliferation of acute myeloid leukemia cells . This inhibition is not due to an increase in cell death, but rather a decrease in cell proliferation . The compound stimulates the release of TGF-β, a cytokine involved in cell growth and differentiation . However, neutralizing TGF-β does not reverse the maesopsin-dependent effect .

In addition, maesopsin modulates the expression of 19 identifiable genes . The most significantly modulated gene is the transcription factor CP2 . Real-time PCR validated that up-regulation of sulphiredoxin 1 homolog (SRXN1), hemeoxygenase 1 (HMOX1), and breast carcinoma amplified sequence 3 (BCAS3) were consistently modulated .

Antitumor Activity in Lewis Lung Carcinoma

Maesopsin 4-O-β-glucoside (TAT2) has been found to exhibit antitumor activity in Lewis lung carcinoma (LLC) tumor-bearing mice . The compound decreases tumor growth, increases the survival rate, and ameliorates some hematological and biochemical parameters at doses of 100 and 200 mg/kg body weight .

These results indicate that TAT2 possesses clear antitumor activity . Due to its bioavailability and low toxicity, and the fact that it could be isolated in a large scale from A. tonkinensis leaves, the compound shows promise as a potential anticancer drug .

Safety and Hazards

Maesopsin is classified as an aquatic acute 1 and aquatic chronic 1 hazard, indicating it is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

Wirkmechanismus

Target of Action

Maesopsin, a phenolic compound isolated from the leaves of Artocarpus tonkinensis , has been found to target Monoamine Oxidases (MAOs) . MAOs are involved in the oxidative deamination of different amines and neurotransmitters . They have been identified as potential targets for several disorders .

Mode of Action

Maesopsin interacts with its targets, the MAOs, and inhibits their activity . This inhibition leads to changes in the levels of various neurotransmitters, affecting the overall neurotransmitter metabolism .

Biochemical Pathways

The primary biochemical pathway affected by Maesopsin is the oxidative deamination of amines and neurotransmitters . By inhibiting MAOs, Maesopsin disrupts this pathway, leading to an increase in the levels of certain neurotransmitters .

Pharmacokinetics

It’s known that maesopsin is a natural compound isolated from the leaves of artocarpus tonkinensis . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Maesopsin and their impact on its bioavailability.

Result of Action

Maesopsin has been found to inhibit the proliferation of acute myeloid leukemia cells and up-regulate HMOX1, SRXN1, and BCAS3 . It also exhibits anti-inflammatory effects . In in vivo studies, Maesopsin showed antitumor activity by decreasing tumor growth and increasing the survival rate .

Action Environment

The action of Maesopsin can be influenced by various environmental factors. For instance, the traditional use of Artocarpus tonkinensis extract, from which Maesopsin is derived, as an immunosuppressive drug in the treatment of arthritis, suggests that the compound’s action may be influenced by the inflammatory state of the body . .

Eigenschaften

IUPAC Name |

2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)7-15(20)14(19)13-11(18)5-10(17)6-12(13)21-15/h1-6,16-18,20H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFYFDPXORJJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975298 | |

| Record name | 2,4,6-Trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maesopsin | |

CAS RN |

5989-16-2 | |

| Record name | Maesopsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5989-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin](/img/structure/B1675835.png)